N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is a chemical compound that features a trifluoromethyl group, a hydroxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)aniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy and nitro groups can form hydrogen bonds with target proteins, modulating their activity. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-aminobenzamide
- N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-methylbenzamide
- N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-chlorobenzamide
Uniqueness
N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a trifluoromethyl group. The nitro group imparts electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This combination of functional groups makes the compound particularly interesting for applications in medicinal chemistry and materials science .
Properties
CAS No. |
921198-83-6 |
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Molecular Formula |
C14H9F3N2O4 |
Molecular Weight |
326.23 g/mol |
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)9-3-6-12(20)11(7-9)18-13(21)8-1-4-10(5-2-8)19(22)23/h1-7,20H,(H,18,21) |
InChI Key |
GISMJCMZBCIATF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
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